
Ladanein
Overview
Description
Ladanein is a naturally occurring flavone, specifically a 5,6,7-trihydroxylated flavone, extracted from the dried leaves of Marrubium peregrinum L. This compound has garnered significant attention due to its potent antiviral properties, particularly against enveloped viruses such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV) .
Preparation Methods
Ladanein can be synthesized through a practical and economical high-yielding six-step sequence. The synthesis starts from 2,6-dimethoxyquinone and involves steps such as reductive acetylation, Fries rearrangement, and Baker-Venkataraman rearrangement. This method has been optimized to achieve a 51% overall yield without the use of chromatographic columns
Chemical Reactions Analysis
Ladanein undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert this compound into its corresponding dihydro derivatives.
Substitution: Methoxy groups in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Antiviral Applications
Ladanein has been identified as a potent antiviral agent, particularly effective against enveloped viruses. Research has demonstrated its activity against various strains of the Hepatitis C Virus (HCV) and other viral pathogens. The compound’s structure, characterized by a 5,6,7-trihydroxylated pattern, contributes to its broad-spectrum antiviral efficacy.
Key Findings:
- Activity Spectrum: this compound exhibits antiviral activity against HCV and other enveloped viruses, maintaining effectiveness across different viral strains, including resistant variants .
- Pharmacokinetics: Despite its strong antiviral properties, this compound has a short half-life (~7.3 minutes in mouse serum), which limits its therapeutic applications. Studies suggest that complexation with magnesium can enhance its bioavailability and pharmacokinetic profile .
Anticancer Properties
This compound has shown promising results in preclinical studies targeting various cancer cell lines. Its cytotoxic effects have been evaluated against leukemia cell lines and other cancer types.
Case Studies:
- Leukemia Cell Lines: In vitro studies indicated that this compound exhibits moderate cytotoxicity against K562 (chronic myeloid leukemia) and imatinib-resistant cell lines at concentrations of 20-40 µM without significant toxicity to normal human peripheral blood mononuclear cells .
- Mechanism of Action: The compound's mechanism involves inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Complexation with Magnesium
The complexation of this compound with magnesium ions has been investigated to address its pharmacokinetic limitations. Magnesium(II) is biocompatible and can enhance the solubility and stability of this compound.
Research Insights:
- Improved Solubility: The formation of magnesium complexes with this compound significantly improves its solubility and pharmacokinetic properties while retaining its antiviral activity against HCV .
- Potential Therapeutic Strategy: This approach not only protects this compound from rapid metabolism but also enhances its therapeutic potential in clinical settings .
Comparative Data Table
Mechanism of Action
Ladanein exerts its antiviral effects primarily through the coordination of iron (III) ions, which is critical for its bioactivation. This coordination inhibits the entry of viruses into host cells by interfering with viral envelope proteins. The molecular targets and pathways involved include the inhibition of viral entry and replication processes .
Comparison with Similar Compounds
Ladanein is similar to other flavones such as baicalein, oroxylin A, scutellarein, and nornepetin. These compounds share the 5,6,7-trihydroxylated substitution pattern on cycle A and exhibit potent antiviral activities. this compound is unique due to its specific substitution pattern and its ability to form stable complexes with metal ions, enhancing its antiviral efficacy .
Biological Activity
Ladanein, a flavonoid extracted from the dried leaves of Marrubium peregrinum L., has garnered attention for its diverse biological activities, particularly its antiviral and anticancer properties. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of this compound's biological activity.
Chemical Structure and Properties
This compound is characterized by its unique 5,6,7-trihydroxylated substitution pattern on its A ring, which is crucial for its biological activity. The compound exhibits potent antiviral properties against a range of enveloped viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV) .
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₄O₇ |
Molecular Weight | 302.27 g/mol |
Solubility | Moderate in water |
Half-life | ~7.3 minutes in mouse serum |
Antiviral Activity
This compound has been shown to possess significant antiviral activity. It acts primarily through mechanisms that inhibit viral entry into host cells. Studies indicate that this compound can effectively prevent HCV infection by targeting the virus post-attachment to host cells .
Case Study: Antiviral Efficacy Against HCV
In a controlled laboratory setting, this compound was tested against various HCV genotypes. The results demonstrated that this compound exhibited pangenotypic activity, effectively inhibiting all major HCV strains, including those resistant to standard entry inhibitors. The mechanism involves the coordination of iron ions (Fe(III)) which enhances the flavone's bioactivation and stability in physiological conditions .
Anticancer Activity
Beyond its antiviral effects, this compound has also been investigated for its anticancer properties. Research indicates that this compound exhibits moderate cytotoxicity against leukemia cell lines such as K562 and 697 .
Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC₅₀ (µM) | Effectiveness |
---|---|---|
K562 | 20-40 | Moderate activity |
K562R (imatinib-resistant) | 20-40 | Moderate activity |
697 | 20-40 | Moderate activity |
The biological activity of this compound is attributed to several mechanisms:
- Metal Coordination : The ability of this compound to form complexes with metal ions like Mg(II) and Fe(III) enhances its solubility and pharmacokinetic properties, thereby improving its bioavailability .
- Antiviral Mechanism : this compound's action against enveloped viruses relies on its ability to disrupt viral entry processes, specifically by preventing the fusion of viral membranes with host cell membranes .
- Cytotoxic Mechanism : In cancer cells, this compound induces apoptosis through pathways that are still under investigation but may involve caspase activation .
Properties
IUPAC Name |
5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-10-5-3-9(4-6-10)12-7-11(18)15-13(23-12)8-14(22-2)16(19)17(15)20/h3-8,19-20H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQJTIHOVGMQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144175 | |
Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10176-71-3 | |
Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010176713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-1-Benzopyran-4-one, 5,6-dihydroxy-7-methoxy-2-(4-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00144175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary antiviral mechanism of action of Ladanein?
A1: this compound exhibits potent antiviral activity primarily by inhibiting the entry of enveloped viruses into host cells. [, ] This inhibition targets a post-attachment step, meaning it acts after the virus has bound to the host cell surface but before it gains entry. []
Q2: Against which viruses has this compound demonstrated activity?
A2: Research indicates this compound displays a broad spectrum of antiviral activity against enveloped viruses. This includes, but is not limited to, Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV), and Vesicular Stomatitis Virus (VSV). [, ] Notably, it shows efficacy against all major HCV genotypes, including a variant resistant to a known entry inhibitor targeting the scavenger receptor class B type I. []
Q3: What role does Iron (Fe(III)) play in the antiviral activity of this compound?
A3: Iron (Fe(III)) coordination appears crucial for the bioactivation of this compound, a step believed to be essential for its antiviral effect. [] The pH of the environment also significantly impacts this process. [, ] Studies suggest that both Fe(III) complexation and specific pH conditions are necessary for this compound to effectively inhibit viral entry into host cells. []
Q4: What is this compound, and what is its molecular formula and weight?
A4: this compound, also known as 5,6-dihydroxy-7,4'-dimethoxyflavone, is a naturally occurring flavone found in various plants, including Marrubium vulgare (Horehound). [, ] Its molecular formula is C17H14O6, and its molecular weight is 314.28 g/mol.
Q5: How is the structure of this compound typically elucidated?
A5: The structure of this compound is commonly determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). [, , ] Ultraviolet-visible (UV-Vis) spectroscopy may also be employed to provide further structural insights. [, ]
Q6: What is the impact of structural modifications on this compound's activity?
A6: Studies investigating structure-activity relationships have revealed that the presence of electron-withdrawing groups, particularly in the para position of the B cycle, significantly enhances this compound's antiviral activity against HCV. [] This suggests that modifications to the flavone core structure can modulate its potency and potentially its selectivity against different viruses.
Q7: What is known about the stability of this compound?
A7: While detailed stability data for this compound under various conditions requires further investigation, preliminary research highlights the potential for degradation. [] To improve stability and potentially enhance its bioavailability, developing specific formulation strategies is crucial. [, ]
Q8: Are there any ongoing efforts to enhance this compound's delivery and target specific tissues?
A8: While research on targeted drug delivery strategies for this compound is limited, exploring options like nanoformulations or prodrug approaches could potentially enhance its therapeutic efficacy and minimize off-target effects. []
Q9: What is known about the pharmacokinetics (PK) of this compound?
A9: Research on the absorption, distribution, metabolism, and excretion (ADME) of this compound is currently limited. [] Understanding these pharmacokinetic parameters is crucial for determining appropriate dosage regimens and predicting its efficacy in vivo.
Q10: What about the safety profile and potential toxicity of this compound?
A10: While this compound is a natural product, comprehensive toxicity studies are essential to establish its safety profile for therapeutic use. [] Investigating potential adverse effects, particularly with long-term administration, remains a priority.
Q11: What in vitro models have been used to study this compound's antiviral activity?
A11: Researchers have employed various in vitro models, including HCV replicons, infectious HCV assays, and cell-based assays using hepatoma cell lines and primary human hepatocytes, to investigate the antiviral effects of this compound. [] These models provide valuable insights into its mechanism of action and potency against HCV.
Q12: Are there any reported in vivo studies using this compound?
A12: Studies have demonstrated the oral bioavailability of this compound in mice. [] Further in vivo studies using appropriate animal models are necessary to validate its efficacy, determine optimal dosages, and assess its safety profile. []
Q13: What are potential future directions for research on this compound?
A13: Future research should focus on:
Q14: What are the potential applications of this compound beyond antiviral therapy?
A14: Beyond its antiviral activity, this compound has demonstrated potential in other areas:
- Antioxidant: It exhibits potent antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases. [, ]
- Anti-inflammatory: Some studies indicate this compound possesses anti-inflammatory properties, which could be beneficial in managing inflammatory conditions. [, ]
- Anticancer: Preliminary research suggests this compound might have antitumor activity, warranting further investigation into its potential as an anticancer agent. []
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